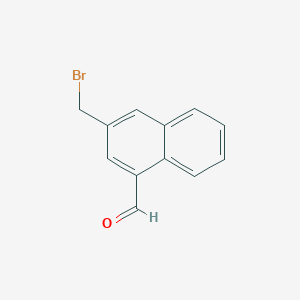
2-(Bromomethyl)naphthalene-4-carboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bromomethyl)naphthalene-4-carboxaldehyde is an organic compound with the molecular formula C12H9BrO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both a bromomethyl group and a carboxaldehyde group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)naphthalene-4-carboxaldehyde typically involves the bromination of naphthalene derivatives. One common method includes the bromination of 2-methylnaphthalene followed by formylation to introduce the carboxaldehyde group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are carried out in solvents such as toluene or chloroform .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
2-(Bromomethyl)naphthalene-4-carboxaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as azides or amines, to form new compounds.
Oxidation Reactions: The carboxaldehyde group can be oxidized to form carboxylic acids under specific conditions.
Reduction Reactions: The carboxaldehyde group can also be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, amines, and other nucleophiles. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Major Products Formed
Substitution Reactions: Products include azides, amines, and other substituted derivatives.
Oxidation Reactions: Major products are carboxylic acids.
Reduction Reactions: Major products are alcohols.
科学的研究の応用
2-(Bromomethyl)naphthalene-4-carboxaldehyde has several applications in scientific research:
作用機序
The mechanism of action of 2-(Bromomethyl)naphthalene-4-carboxaldehyde involves its reactivity due to the presence of the bromomethyl and carboxaldehyde groups. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the carboxaldehyde group can participate in oxidation and reduction reactions. These functional groups allow the compound to interact with various molecular targets and pathways, making it useful in different chemical transformations .
類似化合物との比較
Similar Compounds
2-(Bromomethyl)naphthalene: Lacks the carboxaldehyde group, making it less versatile in certain reactions.
2-(Chloromethyl)naphthalene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
1-(Bromomethyl)naphthalene: The bromomethyl group is positioned differently, affecting its chemical behavior.
Uniqueness
2-(Bromomethyl)naphthalene-4-carboxaldehyde is unique due to the presence of both the bromomethyl and carboxaldehyde groups, which provide a combination of reactivity and versatility not found in similar compounds. This dual functionality allows for a wider range of chemical transformations and applications in various fields of research .
特性
分子式 |
C12H9BrO |
|---|---|
分子量 |
249.10 g/mol |
IUPAC名 |
3-(bromomethyl)naphthalene-1-carbaldehyde |
InChI |
InChI=1S/C12H9BrO/c13-7-9-5-10-3-1-2-4-12(10)11(6-9)8-14/h1-6,8H,7H2 |
InChIキー |
NTTZQVYIDXSUMZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C=C2C=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



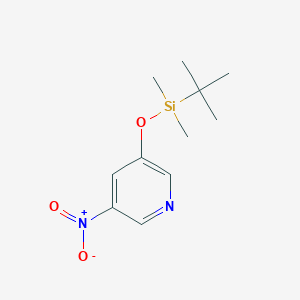
![N-(2-Azabicyclo[2.2.1]heptan-6-yl)pyrrolo[1,2-c]pyrimidine-3-carboxamide](/img/structure/B15066350.png)
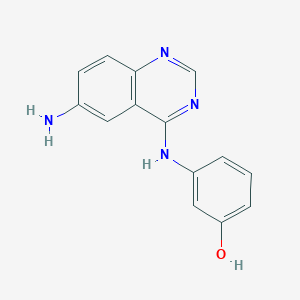
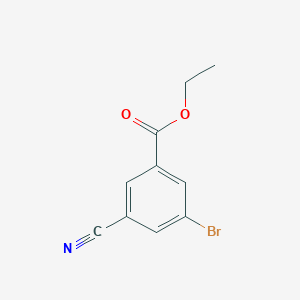
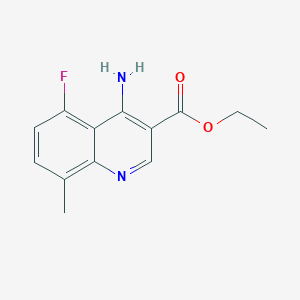
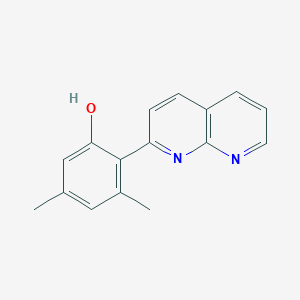
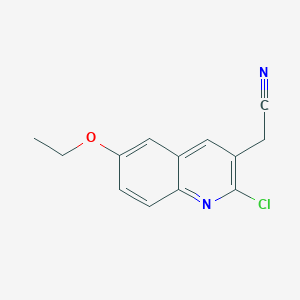
![2-methyl-N-phenylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B15066372.png)
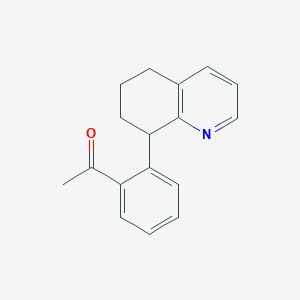

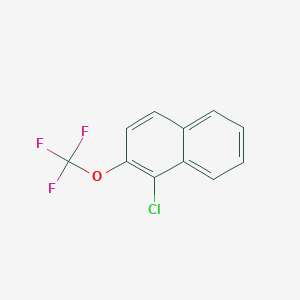

![[1]Benzothieno[3,2-b]quinolin-11(5H)-one](/img/structure/B15066420.png)
